4-(Aminomethyl)-1-methylpyrrolidin-2-one hydrochloride

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

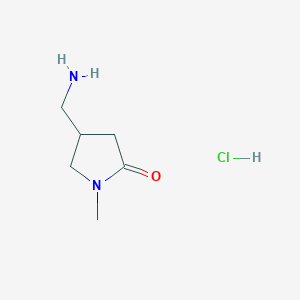

4-(Aminomethyl)-1-methylpyrrolidin-2-one hydrochloride is classified as a pyrrolidinone derivative featuring a five-membered lactam ring structure with specific functional group modifications. The compound's molecular formula is C₆H₁₃ClN₂O, with a molecular weight of 164.63 g/mol. The structure contains a 2-pyrrolidinone core with methyl substitution at the nitrogen position (N-1) and an aminomethyl group at the 4-position of the ring.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name of the compound accurately reflects its structural composition. The parent structure is pyrrolidin-2-one, which indicates a five-membered ring containing nitrogen with a ketone functionality at position 2. The additional substituents are then designated by their positions: 1-methyl indicating the methyl group attached to the nitrogen atom, and 4-(aminomethyl) denoting the aminomethyl group at position 4 of the ring. The hydrochloride designation refers to the salt form, where the primary amine group is protonated and paired with a chloride counterion.

Table 1: Key Identifiers and Molecular Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₃ClN₂O |

| Molecular Weight | 164.63 g/mol |

| CAS Number | 1228838-07-0 |

| InChI Key | MKKPBCCQDOJYLS-UHFFFAOYSA-N |

| InChI Code | 1S/C6H12N2O.ClH/c1-8-4-5(3-7)2-6(8)9;/h5H,2-4,7H2,1H3;1H |

| European Community (EC) Number | 805-096-5, 821-557-3 |

The InChI (International Chemical Identifier) representation provides a standardized method for encoding the molecular structure. For this compound, the InChI code is 1S/C6H12N2O.ClH/c1-8-4-5(3-7)2-6(8)9;/h5H,2-4,7H2,1H3;1H, which encodes the connectivity, hydrogen positions, and stereochemistry. This standardized notation enables precise identification of the compound across chemical databases and publications.

Crystallographic Structure and Conformational Isomerism

The crystallographic structure of this compound features a pyrrolidinone core with specific conformational characteristics. The five-membered pyrrolidine ring is known to adopt envelope conformations, with the ring puckering playing a significant role in the overall molecular geometry. X-ray crystallographic studies of related pyrrolidinone compounds have revealed important insights that can be applied to understand the conformational preferences of this particular molecule.

The pyrrolidine ring in this compound can exhibit two predominant pucker modes: C-4 exo and C-4 endo envelope conformers. These conformational states influence the spatial orientation of the aminomethyl substituent at the 4-position, which in turn affects the compound's reactivity and binding properties. The conformational equilibrium between these states is influenced by the electronic and steric effects of the substituents.

The amide functionality in the 2-pyrrolidinone portion adopts a planar geometry due to resonance stabilization, with the carbonyl oxygen and the N-methyl group typically oriented in a cis arrangement. This structural feature contributes to the compound's ability to participate in hydrogen bonding interactions, particularly through the carbonyl oxygen acting as a hydrogen bond acceptor.

In crystal structures of related pyrrolidinone compounds, intermolecular hydrogen bonding networks are commonly observed, involving the carbonyl oxygen, the protonated amino group, and the chloride counterion. These interactions contribute to the crystal packing arrangement and influence the physical properties of the compound, including solubility and melting point.

High-resolution X-ray diffraction studies on similar compounds have demonstrated that the pyrrolidinone ring maintains a relatively rigid conformation due to the partial double-bond character of the amide linkage. This structural rigidity distinguishes pyrrolidinones from their fully saturated pyrrolidine counterparts and influences their behavior in various chemical and biological environments.

Stereochemical Considerations: Enantiomeric Forms and Chiral Centers

This compound possesses a stereogenic center at the C-4 position of the pyrrolidinone ring, giving rise to potential optical activity and the existence of enantiomeric forms. The carbon atom at position 4 bears four different substituents: the ring methylene (CH₂), the aminomethyl group (CH₂NH₂), a hydrogen atom, and another ring methylene group, thereby creating a chiral center.

The two possible stereoisomers are designated as (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one hydrochloride and (4S)-4-(aminomethyl)-1-methylpyrrolidin-2-one hydrochloride, according to the Cahn-Ingold-Prelog priority rules. These enantiomers are mirror images of each other and exhibit identical physical properties except for their optical rotation and interactions with other chiral entities.

Table 2: Comparison of R and S Enantiomers of 4-(Aminomethyl)-1-methylpyrrolidin-2-one

| Property | (4R) Enantiomer | (4S) Enantiomer |

|---|---|---|

| InChI Key | RYPUQUNUTILSAZ-RXMQYKEDSA-N | RYPUQUNUTILSAZ-VWUMJDOOSA-N |

| SMILES Notation | CN1CC@HCN | CN1CC@@HCN |

| CAS Number | 2165833-85-0 | Not specified in search results |

| Optical Rotation | Specific to enantiomer | Equal magnitude, opposite sign |

The stereochemical purity of these compounds is crucial for their applications, particularly in asymmetric synthesis and pharmaceutical research. Techniques such as chiral high-performance liquid chromatography and polarimetry are commonly employed to determine enantiomeric purity. The synthesis of enantiomerically pure forms typically involves either asymmetric synthesis strategies or resolution of racemic mixtures.

Studies on related compounds have shown that the stereochemistry at the C-4 position significantly influences the conformational preferences of the pyrrolidinone ring. The (4R) configuration tends to favor one envelope conformation, while the (4S) configuration may preferentially adopt the alternative envelope form. This stereochemical control of ring conformation has implications for the compound's molecular recognition properties and reactivity patterns.

Research has also demonstrated that optically active pyrrolidinone derivatives can be synthesized with high enantiomeric excess (>99%) through appropriate synthetic strategies and purification techniques. These methods typically involve the use of chiral starting materials, stereoselective reactions, or chiral resolution procedures to obtain the desired enantiomer with high optical purity.

Comparative Structural Analysis with Related Pyrrolidinone Derivatives

This compound belongs to a broader family of pyrrolidinone derivatives, each with distinctive structural features that influence their chemical and physical properties. Comparative analysis with related compounds provides valuable insights into structure-property relationships within this class of molecules.

One closely related compound is 4-amino-1-methylpyrrolidin-2-one, which differs from the title compound by having the amino group directly attached to the C-4 position rather than through a methylene linker. This structural difference significantly affects the basicity of the amino group, the conformational flexibility, and the hydrogen bonding capabilities of the molecule.

Table 3: Structural Comparison of Selected Pyrrolidinone Derivatives

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| This compound | C₆H₁₃ClN₂O | 164.63 g/mol | Aminomethyl at C-4, methyl at N-1, HCl salt |

| 4-Amino-1-methylpyrrolidin-2-one | C₅H₁₀N₂O | 114.15 g/mol | Amino directly at C-4, methyl at N-1 |

| 1-Methylpyrrolidin-2-one (N-Methyl-2-pyrrolidone) | C₅H₉NO | 99.13 g/mol | Methyl at N-1, no substituent at C-4 |

| 2-Pyrrolidinone | C₄H₇NO | 85.10 g/mol | Unsubstituted parent structure |

| (4R)-4-(Aminomethyl)-1-methylpyrrolidin-2-one | C₆H₁₂N₂O | 128.17 g/mol | Aminomethyl at C-4, methyl at N-1, free base |

N-Methyl-2-pyrrolidone (1-methylpyrrolidin-2-one) represents a simpler analog lacking the aminomethyl substituent at position 4. This compound is widely used as an industrial solvent due to its high boiling point, low volatility, and ability to dissolve diverse materials. The absence of the aminomethyl group results in different solubility characteristics and reactivity patterns compared to this compound.

The parent compound 2-pyrrolidinone serves as the basic structural unit from which various derivatives are derived. It features a five-membered lactam ring with an unsubstituted nitrogen atom and no additional substituents on the ring carbons. The introduction of the methyl group at N-1 in this compound prevents the compound from forming intermolecular hydrogen bonds through the lactam nitrogen, thereby altering its physical properties and crystallization behavior.

Studies on pyrrolidinone derivatives have demonstrated that substituents at the 4-position can significantly influence the conformation of the pyrrolidine ring. Electronegative substituents in the 4-cis configuration tend to increase endo puckering, while electronegative substituents in the 4-trans configuration favor exo puckering. In contrast, sterically demanding groups like tert-butyl favor pseudoequatorial orientations, resulting in different puckering effects depending on their cis or trans relationship to the carbonyl group.

The crystallographic structures of various pyrrolidinone derivatives reveal distinctive hydrogen bonding patterns and molecular packing arrangements. These structural features influence properties such as melting point, solubility, and stability. In the case of this compound, the protonated amino group and chloride counterion introduce additional possibilities for intermolecular interactions that are not present in the corresponding free base or in simpler pyrrolidinone derivatives.

Properties

IUPAC Name |

4-(aminomethyl)-1-methylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-8-4-5(3-7)2-6(8)9;/h5H,2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKPBCCQDOJYLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Aminomethyl)-1-methylpyrrolidin-2-one hydrochloride, also known as AMPPH, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, pharmacological properties, and various studies highlighting its biological effects.

- Molecular Formula : C6H12ClN2O

- Molecular Weight : 162.62 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of AMPPH typically involves the reaction of 1-methylpyrrolidin-2-one with formaldehyde and ammonia or an amine to introduce the aminomethyl group. This process can be optimized to enhance yield and purity, with reported purities often exceeding 95% in research applications.

Pharmacological Effects

- CNS Activity : AMPPH has been studied for its potential central nervous system (CNS) effects. It acts as a modulator of neurotransmitter systems, particularly influencing GABAergic and dopaminergic pathways. This modulation may contribute to its anxiolytic and antidepressant-like effects observed in animal models .

- Antinociceptive Properties : Research indicates that AMPPH exhibits significant antinociceptive activity in various pain models. Its efficacy is comparable to established analgesics, suggesting a potential role in pain management therapies .

- Neuroprotective Effects : Studies have shown that AMPPH can protect neuronal cells from oxidative stress-induced apoptosis. This property positions it as a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Experimental Findings

Several studies have documented the biological activity of AMPPH:

- Study on Pain Models : In a study published in the Journal of Pain Research, AMPPH demonstrated a dose-dependent reduction in pain response in mice subjected to formalin-induced pain. The compound was effective at doses as low as 5 mg/kg, with maximal efficacy observed at 20 mg/kg .

- Neuroprotection Study : A paper published in Neuroscience Letters highlighted the neuroprotective effects of AMPPH against glutamate-induced toxicity in primary neuronal cultures. The compound significantly reduced cell death and preserved mitochondrial function, indicating its potential therapeutic benefits in neurodegenerative conditions .

Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

4-(Aminomethyl)-1-methylpyrrolidin-2-one hydrochloride has the molecular formula C₉H₁₉ClN₂O and a molecular weight of approximately 194.72 g/mol. The compound features a pyrrolidinone ring with an aminomethyl group, which is crucial for its biological activity. Its synthesis typically involves the reaction of 1-methylpyrrolidin-2-one with formaldehyde and ammonium chloride under acidic conditions, resulting in a compound that exhibits significant enzyme modulation capabilities .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic roles, particularly in modulating enzyme activity. Research indicates that it can interact with specific molecular targets through hydrogen bonding and electrostatic interactions, which may lead to irreversible inhibition of certain enzymes. This mechanism suggests possible applications in drug development aimed at treating various diseases, including cancer.

Pharmacological Studies

This compound has shown promise in preclinical studies related to cancer therapy. It may enhance the efficacy of existing therapeutic agents by modulating biological pathways that are crucial for tumor growth and survival. For instance, studies have indicated its potential to suppress telomerase activity and activate innate immunity, which could be beneficial in cancer treatment strategies .

Neuropharmacology

The compound's structure allows it to cross the blood-brain barrier, making it a candidate for neuropharmacological research. Its effects on neurotransmitter systems could provide insights into treatments for neurological disorders such as depression or anxiety. Investigations into its interaction with neurotransmitter receptors are ongoing to assess its viability as a neuroactive agent.

Case Study 1: Enzyme Interaction Studies

Research has focused on the binding affinity of this compound to various enzymes involved in metabolic processes. These studies reveal that the compound can significantly alter enzyme kinetics, suggesting a mechanism for its therapeutic effects. For example, its interaction with methionine aminopeptidase-2 (MetAP2) has been linked to anti-cancer activity, highlighting its potential as an anti-tumor agent .

Case Study 2: Cancer Therapeutics

In vivo studies have demonstrated that when combined with traditional chemotherapeutics, this compound can enhance overall treatment efficacy while reducing side effects associated with high-dose chemotherapy. This synergistic effect underscores its potential as an adjunct therapy in cancer treatment regimens .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Aminomethyl)-1-methylpyrrolidin-2-one hydrochloride with structurally or functionally related compounds, highlighting key differences in molecular properties, applications, and safety.

Key Comparative Insights :

Ring Size and Substituents: The target compound’s pyrrolidinone core (5-membered) vs. piperidinone (6-membered in ) influences ring strain and reactivity. Piperidinone derivatives often exhibit better conformational flexibility for drug-receptor interactions . Aromatic vs. Aliphatic Substituents: Compounds with phenyl groups (e.g., ) demonstrate higher lipophilicity, impacting blood-brain barrier penetration, whereas aliphatic derivatives (e.g., target compound) are more hydrophilic .

Salt Form and Solubility: The monohydrochloride form of the target compound offers moderate solubility, while dihydrochloride salts (e.g., ) enhance aqueous solubility but may require stricter pH control during synthesis .

Applications: The target compound’s aminomethyl group provides a reactive site for further functionalization, making it ideal for drug discovery . In contrast, 4’-methyl-α-Pyrrolidinohexanophenone hydrochloride () is tailored for neuropharmacological studies due to its structural similarity to stimulants .

Safety and Handling :

- The target compound’s safety data sheet (SDS) emphasizes standard handling protocols for hydrochlorides (e.g., avoiding inhalation) , whereas dihydrochloride derivatives () may require additional precautions due to higher acidity .

Preparation Methods

Reductive Amination via Formaldehyde and Ammonium Chloride

- Starting Materials: 1-methyl-2-pyrrolidinone, formaldehyde, ammonium chloride.

- Reaction Conditions: Acidic medium, often hydrochloric acid; moderate heating (e.g., 60–80°C).

- Mechanism: Formation of an iminium ion intermediate from the reaction of formaldehyde with the pyrrolidinone ring, followed by nucleophilic attack by ammonia to yield the aminomethyl derivative.

- Final Step: Conversion to hydrochloride salt by treatment with hydrochloric acid to improve solubility and crystallinity.

This route is widely used in both laboratory and industrial settings due to its simplicity and relatively high yield.

Multi-Step Synthesis via Nitromethylene Intermediates (Patent Method)

A more detailed patented process involves:

- Step 1: Alkylation of N-benzyl-2-pyrrolidone with dimethyl sulfate to produce N-benzyl-2-nitromethylene-pyrrolidine.

- Step 2: Reduction of the nitromethylene intermediate under hydrogenation or catalytic conditions to yield 2-aminomethyl-pyrrolidine.

- Step 3: Subsequent methylation and hydrochloride salt formation to produce the target compound.

This method emphasizes controlled reaction times and temperatures (e.g., heating at 65°C for 1.5 hours, followed by cooling and agitation), solvent use (methanol, ethanol), and purification steps including crystallization and drying at ~50°C. Yields reported are around 70% for intermediates, with final product purification ensuring high purity.

Alternative Synthetic Routes Involving Cyclization and Functional Group Transformations

In analogues synthesis, such as 4-(aminomethyl)-1-R-benzylpyrrolidin-2-one derivatives, multi-step synthetic routes have been developed that can be adapted for the methyl-substituted compound:

- Stage 1: Reaction of itaconic acid derivatives with amines to form pyrrolidinone intermediates.

- Stage 2: Reduction of esters to hydroxymethyl derivatives using sodium borohydride.

- Stage 3: Conversion of hydroxymethyl intermediates to aminomethyl derivatives via azide intermediates and subsequent Staudinger reduction with triphenylphosphine.

- Stage 4: Final conversion to hydrochloride salt by acid treatment.

Optimization of heating times and hydrogenation pressures (e.g., 1.5 atm hydrogen pressure) significantly improves yields (up to 86–93%) and reduces hazardous reagent use (e.g., avoiding sodium azide).

Industrial Production Considerations

- Scale-Up: Industrial synthesis typically involves continuous flow reactors to optimize temperature, pressure, and reagent mixing, enhancing yield and purity.

- Purification: Recrystallization from aqueous solvents or chromatographic techniques ensure removal of impurities.

- Safety: Avoidance of toxic reagents like sodium azide is prioritized; alternative reduction methods are preferred.

- Reaction Monitoring: Techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and product purity.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Yield (%) | Notes |

|---|---|---|---|---|

| Reductive Amination | 1-methyl-2-pyrrolidinone, formaldehyde, NH4Cl, HCl; 60–80°C | Simple, direct | Moderate to High | Common industrial method |

| Nitromethylene Intermediate | N-benzyl-2-pyrrolidone, dimethyl sulfate, sodium in methanol, nitromethane; hydrogenation | Controlled, well-documented | ~70 (intermediate) | Multi-step, requires purification |

| Multi-step Azide Reduction | Itaconic acid derivatives, benzylamines, NaBH4, azides, triphenylphosphine; hydrogenation at 1.5 atm | High yield, avoids toxic azides | 86–93 | Optimized for analogues, adaptable |

| Cyclization of Precursors | Suitable amines and ketones, catalysts, controlled temperature and pressure | Versatile for substituted analogues | Variable | Used for related pyrrolidinone derivatives |

Research Findings and Optimization Insights

- Reaction Time and Temperature: Prolonged heating (up to 10 hours) at elevated temperatures improves conversion rates in multi-step syntheses.

- Catalyst Use: Catalytic hydrogenation under mild pressure enhances reduction steps, improving yield and selectivity.

- Purification: Crystallization at controlled temperatures (~15°C) and drying at moderate heat (~50°C) yield pure crystalline hydrochloride salts.

- Safety and Environmental Impact: Recent methods focus on minimizing hazardous reagents (e.g., sodium azide) and using greener solvents such as ethanol and methanol.

Q & A

Q. Critical Parameters :

- Temperature : Excess heat (>50°C) during salt formation can degrade the product; optimal yields are achieved at 0–25°C .

- Solvent : Polar solvents like water or methanol enhance solubility and reaction homogeneity .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Methodological Answer :

- NMR : Use H and C NMR to confirm the amine proton (δ 2.8–3.2 ppm) and pyrrolidinone carbonyl (δ 170–175 ppm). Discrepancies in splitting patterns may indicate stereochemical impurities .

- HPLC : Employ a C18 column with 0.1% TFA in water/acetonitrile (90:10) to assess purity. Retention time shifts suggest residual solvents or byproducts .

- FTIR : Validate the carbonyl stretch (~1680 cm) and NH bending (~1600 cm) .

Q. Resolving Data Inconsistencies :

- Repeat analyses under standardized conditions.

- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced: How can computational chemistry tools optimize novel synthetic pathways?

Q. Methodological Answer :

- Reaction Prediction : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable routes. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents and catalysts. This approach narrows experimental conditions by 60–70% .

- Byproduct Analysis : Simulate side reactions (e.g., over-alkylation) using software like Gaussian or ORCA to adjust stoichiometry .

Advanced: What are the critical factors in scaling up synthesis while maintaining stability?

Q. Methodological Answer :

- Process Control : Implement inline pH monitoring during HCl salt formation to prevent localized acid degradation .

- Thermal Management : Use jacketed reactors to maintain temperatures ≤50°C, as higher temperatures promote hydrolysis of the pyrrolidinone ring .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify storage conditions. Data shows the compound remains stable for >6 months at 2–8°C in amber glass .

Advanced: How to resolve contradictions in bioactivity data across studies?

Q. Methodological Answer :

- Assay Validation : Standardize enzyme inhibition assays (e.g., kinase assays) using positive controls (e.g., staurosporine) to normalize activity readings .

- Metabolite Interference : Pre-treat biological samples with solid-phase extraction (SPE) to remove endogenous amines that may skew results .

- Statistical Analysis : Apply ANOVA or Bayesian modeling to differentiate true bioactivity from experimental noise .

Basic: What are the safety protocols for handling this compound?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of as hazardous waste .

Advanced: How to elucidate degradation mechanisms under varying pH/temperature?

Q. Methodological Answer :

- Forced Degradation : Expose the compound to 0.1N HCl/NaOH (70°C, 24h) and analyze degradation products via LC-MS. Major pathways include ring-opening at acidic pH and N-demethylation under alkaline conditions .

- Kinetic Modeling : Use Arrhenius plots to predict shelf life. Activation energy (Ea) for hydrolysis is ~45 kJ/mol, indicating pH 4–6 as optimal for storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.